molecular formula C13H15N3S B13947983 Hydrazine, 1-(benzylthio)-2-(4-pyridylmethyl)- CAS No. 63884-55-9

Hydrazine, 1-(benzylthio)-2-(4-pyridylmethyl)-

Katalognummer: B13947983
CAS-Nummer: 63884-55-9
Molekulargewicht: 245.35 g/mol
InChI-Schlüssel: LKBDPACEXMCUNX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Hydrazine, 1-(benzylthio)-2-(4-pyridylmethyl)- is a compound that features a hydrazine core substituted with a benzylthio group and a 4-pyridylmethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Hydrazine, 1-(benzylthio)-2-(4-pyridylmethyl)- typically involves the reaction of hydrazine derivatives with benzylthio and 4-pyridylmethyl reagents under controlled conditions. One common method involves the use of hydrazine hydrate, benzyl chloride, and 4-pyridylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity Hydrazine, 1-(benzylthio)-2-(4-pyridylmethyl)- .

Analyse Chemischer Reaktionen

Types of Reactions

Hydrazine, 1-(benzylthio)-2-(4-pyridylmethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Hydrazine, 1-(benzylthio)-2-(4-pyridylmethyl)- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and catalysts

Wirkmechanismus

The mechanism of action of Hydrazine, 1-(benzylthio)-2-(4-pyridylmethyl)- involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzymatic activity. Additionally, the presence of the benzylthio and pyridylmethyl groups allows for specific interactions with biological molecules, influencing cellular pathways and processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-(4-Pyridylmethyl)ethylamine: A compound with similar pyridylmethyl functionality but different substituents.

    N-(4-Pyridylmethyl)-1,8-naphthalimide: A compound with a pyridylmethyl group and naphthalimide core.

    1,4-Bis(4-pyridylethynyl)benzene: A compound with pyridylethynyl groups and a benzene core

Uniqueness

Hydrazine, 1-(benzylthio)-2-(4-pyridylmethyl)- is unique due to its combination of hydrazine, benzylthio, and pyridylmethyl groups, which confer distinct chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it valuable for various applications in research and industry .

Eigenschaften

CAS-Nummer

63884-55-9

Molekularformel

C13H15N3S

Molekulargewicht

245.35 g/mol

IUPAC-Name

1-benzylsulfanyl-2-(pyridin-4-ylmethyl)hydrazine

InChI

InChI=1S/C13H15N3S/c1-2-4-13(5-3-1)11-17-16-15-10-12-6-8-14-9-7-12/h1-9,15-16H,10-11H2

InChI-Schlüssel

LKBDPACEXMCUNX-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CSNNCC2=CC=NC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.